molecular formula C32H41N5O5 B193577 alpha-Ergocryptine CAS No. 511-09-1

alpha-Ergocryptine

Cat. No. B193577
CAS RN: 511-09-1
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Medicine: Alpha-ergocryptine has several medical applications

      Other Fields: Its applications extend to biology and industry.

  • Mechanism of Action

    • Alpha-ergocryptine acts as a dopamine receptor agonist , specifically targeting D2 receptors.
    • By inhibiting prolactin secretion, it reduces lactation and treats related conditions.
  • Safety and Hazards

    Alpha-Ergocryptine is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

    Future Directions

    Alpha-Ergocryptine has been studied for the early treatment of Parkinson’s disease as well as for its use in migraine prophylaxis, treatment of low blood pressure, and peripheral vascular disorder . Even 50 years after the discovery of bromocriptine, not all of its effects have been well studied, and researchers and doctors are facing new questions .

    Biochemical Analysis

    Biochemical Properties

    Alpha-Ergocryptine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where this compound acts as an agonist. This interaction is significant in the modulation of neurotransmitter release and regulation of prolactin secretion. Additionally, this compound binds to alpha-adrenergic receptors, influencing vascular tone and blood pressure regulation .

    Cellular Effects

    This compound affects various cell types and cellular processes. In neuronal cells, it modulates dopamine receptor activity, which influences cell signaling pathways and gene expression. This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In endocrine cells, this compound reduces prolactin secretion by acting on dopamine receptors in the pituitary gland. This effect on prolactin secretion has therapeutic implications for conditions like hyperprolactinemia .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding to dopamine and alpha-adrenergic receptors. As a dopamine receptor agonist, this compound activates these receptors, leading to downstream signaling events that modulate neurotransmitter release and gene expression. Additionally, this compound’s interaction with alpha-adrenergic receptors results in vasoconstriction and regulation of blood pressure. These binding interactions and receptor activations are central to the compound’s pharmacological effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, but its efficacy may decrease due to gradual degradation. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on dopamine receptor activity and prolactin secretion .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates dopamine receptor activity and reduces prolactin levels without significant adverse effects. At higher doses, toxic effects such as vasoconstriction, hypertension, and potential neurotoxicity have been observed. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolism of this compound results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic processes influence the compound’s bioavailability and duration of action .

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites such as the brain and pituitary gland. This compound’s localization and accumulation in these tissues are critical for its pharmacological effects .

    Subcellular Localization

    This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm and can interact with intracellular receptors and signaling molecules. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

    Preparation Methods

      Synthetic Routes: The synthesis of alpha-ergocryptine involves several steps, including cyclization and peptide bond formation.

      Industrial Production: Industrial-scale production methods typically employ fermentation processes using ergot cultures.

  • Chemical Reactions Analysis

      Reactions: Alpha-ergocryptine can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.

  • Comparison with Similar Compounds

    • Alpha-ergocryptine’s uniqueness lies in its specific receptor affinity and therapeutic profile.
    • Similar compounds include other ergopeptines like ergotamine and ergocristine.

    properties

    IUPAC Name

    N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YDOTUXAWKBPQJW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H41N5O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    575.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    511-09-1
    Record name Ergocryptine
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407319
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Ergocryptine
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169479
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: How does ergocryptine exert its effects within the body?

    A1: Ergocryptine primarily acts as a dopamine agonist, exhibiting a high affinity for dopamine D2 receptors. [, , , , , , ] This interaction triggers a cascade of downstream effects, primarily by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , , ]

    Q2: Can you elaborate on the role of dopamine and prolactin in relation to ergocryptine's activity?

    A2: Dopamine, a neurotransmitter, plays a crucial role in regulating various physiological functions, including motor control, mood, and hormone secretion. Prolactin, a hormone primarily produced by the pituitary gland, is involved in lactation, reproduction, and immune system modulation. Ergocryptine, by mimicking dopamine's action at D2 receptors, effectively reduces prolactin release, leading to therapeutic benefits in conditions characterized by hyperprolactinemia. [, , , , , ]

    Q3: What is the molecular formula and weight of ergocryptine?

    A3: Ergocryptine has the molecular formula C32H41N5O5 and a molecular weight of 579.7 g/mol. []

    Q4: Is there any available spectroscopic data that can provide further insights into the structure of ergocryptine?

    A4: While specific spectroscopic data is not extensively discussed in the provided research papers, techniques like NMR and mass spectrometry are commonly employed for structural characterization of ergot alkaloids like ergocryptine. These techniques can provide valuable information about the compound's functional groups, stereochemistry, and fragmentation patterns, aiding in understanding its structure-activity relationships. [, ]

    Q5: Are there specific formulation strategies employed to enhance the stability or bioavailability of ergocryptine?

    A6: Formulation approaches, such as the use of specific salts (e.g., ergocryptine mesylate) and drug delivery systems, can be employed to optimize the compound's stability, solubility, and bioavailability. [, , ]

    Q6: What in vitro and in vivo models are used to study the effects of ergocryptine?

    A6: Researchers have employed a variety of in vitro and in vivo models to investigate ergocryptine's effects. These include:

    • In vitro studies: Cultured rat pituitary cells [, ], bovine vascular smooth muscle cells [], and human hepatocytes [] have been used to understand ergocryptine's effects on hormone release, cell growth, and metabolism.
    • In vivo studies: Animal models, particularly rats [, , , ], mice [, ], lambs [], and hamsters [], have been crucial in studying ergocryptine's impact on mammary tumorigenesis, prolactin secretion, and testicular function.

    Q7: Have any clinical trials been conducted using ergocryptine? What were the key findings?

    A8: Clinical trials have investigated ergocryptine's therapeutic potential in conditions like Parkinson's disease [], acromegaly [, ], and hyperprolactinemia. [] These trials have demonstrated ergocryptine's ability to reduce prolactin and growth hormone levels, leading to clinical improvements in some patients. [, , , , ]

    Q8: What is known about the potential toxicity and safety profile of ergocryptine?

    A9: While ergocryptine has shown therapeutic potential, it is crucial to acknowledge potential adverse effects. Research has highlighted the need for careful dose optimization and monitoring due to possible side effects. []

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